Gravitol
Description
Contextualization of Chemical Compounds in Biological and Pharmacological Research
Chemical compounds serve as the foundation for biological and pharmacological research. ontosight.aiwikipedia.orgontosight.ai In biology, understanding the interaction of chemical compounds with biological systems is crucial for elucidating mechanisms of action and cellular function. wikipedia.org In pharmacology, the focus is on the study of drugs and their interactions with living organisms, encompassing their origin, composition, pharmacokinetics, pharmacodynamics, therapeutic use, and toxicology. wikipedia.org This includes the discovery and characterization of chemicals exhibiting biological effects. wikipedia.org Databases play a significant role by providing extensive information on chemical compounds, their biological activities, and potential applications. ontosight.aiontosight.ai
Historical Perspectives on Compounds Designated as "Gravitol"
The designation "this compound" appears in historical scientific literature, sometimes associated with different chemical entities or preparations over time. Records indicate the term "this compound" was in use as early as the 1930s in reports related to Sterling Drug, Inc. si.edu
Early Research on Uterine Contractile and Adrenergic Modulatory Agents
Early research involving compounds referred to as "this compound" included investigations into their effects on biological systems, such as studies on melanophore expansion in frogs. One study from the 1930s explored the role of the hypophysis in the pharmacological action of various drugs, including this compound (Bayer), on the color response of frogs (Rana temporaria). archive.orgarchive.org This research observed that administration of this compound induced melanophore expansion and skin darkening in intact frogs, an effect that was absent in hypophysectomized animals, suggesting a dependence on pituitary function. archive.orgarchive.org While the search results mention uterine contractile and adrenergic modulatory agents in the context of early research, specific detailed findings directly linking a compound explicitly named "this compound" to these effects were not prominently found within the provided snippets.
Evolution of Chemical Identity and Nomenclature in Scientific Literature
The chemical identity associated with the name "this compound" has evolved or been clarified in scientific literature. While the name "this compound" has been used, a specific chemical structure and associated identifiers have become more formally linked to the name.
Contemporary Academic Research Focus on Specific this compound Entities (e.g., this compound CAS RN: 6006-09-3)
Contemporary research often focuses on specific chemical entities with defined identifiers like CAS Registry Numbers. The compound associated with CAS RN: 6006-09-3 is one such entity that has been referred to as "this compound". This compound is also known by other names, including N,N-diethyl-2-(2-methoxy-6-prop-2-enylphenoxy)ethanamine and 2-(2-Allyl-6-methoxyphenoxy)triethylamine. nih.govechemi.comechemi.comdrugfuture.comdrugfuture.com Its molecular formula is C₁₆H₂₅NO₂. nih.govechemi.comdrugfuture.comdrugfuture.com
Research involving this specific compound (CAS RN: 6006-09-3) in recent years includes investigations into its potential as a mosquito repellent. researchgate.net A study explored its structure-activity relationship (SAR) in the context of mosquito repellent activity against Aedes aegypti. researchgate.net This research indicated that this compound (CAS RN: 6006-09-3) was more effective than piperonyl butoxide (PBO) in increasing the toxicity of deltamethrin (B41696) against Aedes aegypti. researchgate.net
Other contemporary academic contexts where "this compound" appears include studies on genetic diversity in plants ufpe.br and microbial diversity inpa.gov.br, although these references appear to be related to researchers named this compound rather than the chemical compound itself. Similarly, a mention of "this compound reports" within the Sterling Drug, Inc. records from the 1920s and 1930s indicates historical documentation related to a substance or product known by this name. si.edu
Significance of Preclinical Investigations in Compound Development
Preclinical investigations are a critical stage in the development of chemical compounds for potential biological or pharmacological applications. These studies, often conducted in vitro or in animal models, aim to evaluate a compound's biological activity, efficacy, and potential mechanisms of action before any testing in humans. The research on this compound (CAS RN: 6006-09-3) as a mosquito repellent, including SAR modeling and evaluation of its effect on insecticide toxicity, exemplifies a type of preclinical investigation aimed at assessing its potential utility. researchgate.net Such studies provide essential data to determine if a compound warrants further development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6006-09-3 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methoxy-6-prop-2-enylphenoxy)ethanamine |
InChI |
InChI=1S/C16H25NO2/c1-5-9-14-10-8-11-15(18-4)16(14)19-13-12-17(6-2)7-3/h5,8,10-11H,1,6-7,9,12-13H2,2-4H3 |
InChI Key |
BGBFVIKSTCLLDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1OC)CC=C |
Origin of Product |
United States |
Mechanistic Elucidation of Gravitol Action
Pharmacological Target Identification and Characterization
Identifying the specific biological targets with which Gravitol interacts is a critical step in understanding its mechanism of action. This involves pinpointing the macromolecules, such as proteins or enzymes, that are affected by the compound.
Putative Biological Targets and Ligand Binding Interactions
Putative biological targets for a compound like this compound could include receptors, enzymes, ion channels, or transporters. Given the association of the name "this compound" with dimenhydrinate, which acts as an H1 histamine (B1213489) receptor antagonist and exhibits anticholinergic activity, these receptors could be considered as potential areas of investigation for structurally related compounds or those with similar reported effects webmd.comqueensu.caresearchgate.netmims.com. Ligand binding interactions describe the specific forces and contacts that occur when a small molecule like this compound binds to its biological target. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces cambridgemedchemconsulting.comnih.gov. The precise nature and strength of these interactions are crucial for the specificity and affinity of the binding event cambridgemedchemconsulting.comnih.gov. Studies involving the analysis of binding pockets on target proteins can reveal key residues involved in ligand recognition and binding mdpi.complos.orgnih.gov. For instance, the prevalence of charged residues in binding pockets suggests the importance of electrostatic interactions in ligand binding mdpi.com. High-occupancy hydrogen bonds between a ligand and binding residues can indicate stable interactions contributing to binding stability and specificity mdpi.com.
Enzyme Modulation and Activity Profiling
If this compound's biological target is an enzyme, its mechanism of action would involve modulating the enzyme's activity. This modulation could manifest as inhibition, activation, or altered kinetics. Enzyme activity profiling experiments are conducted to quantify the effect of this compound on the catalytic rate of the enzyme under various conditions. This can involve measuring reaction rates in the presence and absence of the compound and determining parameters such as IC₅₀ (half maximal inhibitory concentration) or EC₅₀ (half maximal effective concentration). Research findings in other contexts illustrate the importance of understanding enzyme modulation in biological processes, such as the influence of gut microbiota on insecticide toxicity through enzymatic breakdown researchgate.net. While direct data on this compound's enzyme modulation is not available in the search results, this subsection outlines the standard approach for such investigations.
Molecular Interactions and Binding Dynamics
Understanding the molecular interactions between this compound and its targets, as well as the dynamics of these interactions, provides deeper insights into the binding event.
Analysis of Small Molecule-Macromolecule Associations
The association of small molecules with macromolecules is fundamental to biological activity researchgate.netmsdmanuals.com. Techniques such as equilibrium dialysis, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to study the binding affinity, kinetics, and thermodynamics of this compound binding to its target macromolecule nih.govcreative-biolabs.comcriver.com. These methods provide quantitative data on how strongly this compound binds and how quickly the binding and dissociation occur. Computational methods, such as molecular docking and molecular dynamics simulations, can complement experimental studies by providing theoretical insights into the likely binding poses and the stability of the complex mdpi.complos.org. Analyzing the types and strengths of interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) at the binding interface is crucial for understanding the basis of recognition and affinity cambridgemedchemconsulting.commdpi.com.
Biophysical Characterization Techniques in Interaction Studies
A range of biophysical techniques are essential for characterizing the interactions between small molecules and macromolecules. These techniques provide information about conformational changes, thermal stability, and the stoichiometry of binding. Examples of such techniques include:
Dynamic Light Scattering (DLS): Useful for determining the size distribution of particles in solution and can detect the formation of larger complexes upon binding creative-biolabs.comcriver.comintertek.comhalolabs.com.
Analytical Ultracentrifugation (AUC): Can provide information on the stoichiometry of complexes, molecular weight, and the homogeneity of a sample creative-biolabs.comcriver.comintertek.comhalolabs.comkbibiopharma.com.
Differential Scanning Calorimetry (DSC): Measures the thermal stability of a macromolecule and how it changes upon ligand binding, providing thermodynamic data on the interaction creative-biolabs.comcriver.comintertek.comhalolabs.comkbibiopharma.com.
Circular Dichroism (CD): Used to study the secondary structure of proteins and detect conformational changes induced by ligand binding creative-biolabs.comintertek.comhalolabs.comkbibiopharma.com.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): Label-free techniques that measure binding kinetics and affinity by monitoring the interaction in real-time nih.govcreative-biolabs.comcriver.com.
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction nih.govcreative-biolabs.com.
These techniques, among others, provide complementary data that collectively contribute to a detailed understanding of the molecular interactions and binding dynamics of this compound with its biological targets creative-biolabs.comcriver.comintertek.comhalolabs.comkbibiopharma.com.
Biochemical Pathway Perturbations
Beyond direct target binding, understanding the mechanism of action involves investigating how this compound perturbs broader biochemical pathways. This can involve examining changes in metabolite concentrations, enzyme activities within a pathway, or the expression levels of genes encoding pathway components. For example, research on other compounds has shown perturbations in metabolic pathways, such as bile acid metabolism in Parkinson's disease nih.gov. Studies in plant systems have also illustrated how changes in protein profiles can be linked to alterations in metabolic processes and stress responses redalyc.orgscielo.br. While specific details on this compound's effects on biochemical pathways are not detailed in the provided search results, this section outlines the general approach to investigating such perturbations, which would typically involve '-omics' technologies (e.g., metabolomics, proteomics, transcriptomics) to gain a global view of the biological system's response to the compound.
Table 1: Biophysical Techniques for Studying Molecular Interactions
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Particle size distribution, aggregation |
| Analytical Ultracentrifugation (AUC) | Stoichiometry, molecular weight, homogeneity |
| Differential Scanning Calorimetry (DSC) | Thermal stability, binding thermodynamics |
| Circular Dichroism (CD) | Protein secondary structure, conformational changes |
| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity (label-free, real-time) |
| Isothermal Titration Calorimetry (ITC) | Complete binding thermodynamics (enthalpy, entropy) |
Table 2: this compound Chemical Information
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₂ | nih.govuni.lu |
| Molecular Weight | 263.37 g/mol or 263.38 g/mol | nih.govdrugfuture.com |
| CAS Registry Number | 6006-09-3 | nih.govdrugfuture.com |
| IUPAC Name | N,N-diethyl-2-(2-methoxy-6-prop-2-enylphenoxy)ethanamine | nih.gov |
Table 3: this compound Hydrochloride Chemical Information
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆ClNO₂ | drugfuture.comnih.gov |
| Molecular Weight | 299.83 g/mol or 299.84 g/mol | drugfuture.comnih.gov |
| CAS Registry Number | 550-96-9 | nih.govfda.gov |
| IUPAC Name | N,N-diethyl-2-(2-methoxy-6-prop-2-enylphenoxy)ethanamine;hydrochloride | nih.gov |
Analysis of Metabolic Flux and Enzyme Activity
Research exploring the impact of this compound on metabolic flux and specific enzyme activities is not extensively documented for mammalian systems in the available literature. However, one study investigating mosquito repellents and synergists identified this compound (CAS RN: 6006-09-3) as a molecule that was more effective than piperonyl butoxide (PBO) in increasing the toxicity of deltamethrin (B41696) against a resistant strain of Aedes aegypti mosquitoes nih.govnih.gov. This finding suggests a potential interaction with metabolic resistance mechanisms in these insects, which often involve detoxification enzymes. While the precise enzymes or metabolic pathways modulated by this compound in this context are not explicitly detailed in the provided snippets, the observed synergism implies an influence on the metabolic processes that the mosquitoes use to detoxify deltamethrin nih.govnih.gov. Studies on metabolic flux and enzyme activity are crucial for understanding how a compound is processed and how it affects cellular energy production and biochemical conversions nih.govnih.govembopress.orgresearchgate.net. Changes in enzyme activity can significantly impact metabolic flux distributions within a network nih.govnih.gov.
Identification of Affected Biological Pathways
Cellular and Subcellular Effects
Comprehensive studies on the cellular and subcellular effects of this compound (CID 80104) in mammalian cells, particularly concerning in vitro cellular responses, intracellular signaling, and transcriptomic changes, are not widely reported in the accessible scientific literature.
In Vitro Cellular Response Studies (excluding explicit toxicity profiling)
Information regarding the effects of this compound (CID 80104) on in vitro cellular responses such as cell viability (excluding explicit toxicity assessments), reactive oxygen species (ROS) generation, and glutathione (B108866) content modulation is not detailed in the provided search results. In vitro cellular studies are commonly used to assess a compound's impact on cellular processes and can involve various assays to measure parameters like cell viability, oxidative stress markers (like ROS and glutathione), and membrane integrity broadinstitute.orgbiorxiv.org.
Investigations of Intracellular Signaling Cascades and Transcriptomic Changes
Specific research investigating the influence of this compound (CID 80104) on intracellular signaling cascades or inducing transcriptomic changes in biological systems is not present in the gathered information. Studies on intracellular signaling cascades examine how cells receive and process signals, often involving complex networks of protein interactions. Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or organism, can reveal changes in gene expression in response to a compound nih.gov. The absence of such studies in the available literature means there is currently no detailed understanding of how this compound might modulate cellular signaling or alter gene expression profiles.
Summary of Research Findings
Based on the available scientific literature, detailed mechanistic insights into the action of this compound (CID 80104) in mammalian systems, particularly concerning metabolic flux, specific enzyme targets, affected biological pathways, in vitro cellular responses, intracellular signaling, and transcriptomic changes, are limited. The most notable finding from the provided sources is its potential to enhance the effectiveness of deltamethrin insecticide in Aedes aegypti mosquitoes, suggesting an interaction with metabolic resistance mechanisms in this insect species nih.govnih.gov. Further research is needed to fully elucidate the molecular mechanisms of this compound in various biological systems.
Structure Activity Relationship Sar and Chemical Modification Studies
Computational Approaches to Structure-Activity Relationship
Computational methods play a significant role in modern SAR studies, allowing for the prediction of biological activity, the identification of key structural features, and the investigation of molecular interactions without extensive experimental work. These approaches are particularly valuable in the initial stages of research and for guiding the synthesis of novel compounds.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used computational technique that seeks to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity amazon.comnih.govnih.govresearchgate.net. For Gravitol and related compounds, QSAR models can be developed to predict activity based on their molecular descriptors. This involves compiling a dataset of compounds with known structures and measured biological activities, calculating various molecular descriptors for each compound, and then using statistical or machine learning methods to build a predictive model amazon.comresearchgate.net.
In the context of mosquito repellents, where this compound has been investigated, a neural network classification model was developed from a dataset of molecules with measured repellent activity against Aedes aegypti mosquitoes mdpi.comresearchgate.net. This model aimed to predict repellent activity based on molecular descriptors mdpi.comresearchgate.net. The performance of such QSAR models is typically evaluated based on their accuracy in predicting the activity of compounds not included in the training set mdpi.com. For instance, a three-layer perceptron (TLP) model showed notable accuracy on both training and test sets in predicting mosquito repellent activity mdpi.comresearchgate.net.
QSAR Model Performance Example
| Model Type | Dataset | Accuracy |
| TLP | Training Set | 94% |
| TLP | Test Set | 89% |
Data based on a neural network classification model for mosquito repellent activity mdpi.comresearchgate.net.
Application of Molecular Descriptors (e.g., physicochemical properties, topological indices, structural features) in Predictive Models
Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties. These descriptors serve as the input variables in QSAR models amazon.comresearchgate.net. For compounds like this compound, descriptors encoding physicochemical properties (such as lipophilicity, molecular weight, and polarity), topological information (describing the molecule's size, shape, and branching), and the presence of specific atoms, functional groups, or structural features are commonly used nih.govmdpi.comresearchgate.net.
In the QSAR study related to mosquito repellency involving this compound, 53 descriptors were computed using software, specifically selected for their interpretability mdpi.com. These descriptors encoded physicochemical properties, topological information, and the presence of specific structural features mdpi.com. The analysis of how these descriptors correlate with biological activity helps to identify the structural characteristics that are important for the observed effect nih.govmdpi.com. For example, the presence or absence of certain descriptors or their frequency within a molecule can be linked to whether a compound exhibits repellent activity mdpi.com.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to investigate the interactions between a small molecule (ligand), such as this compound or its analogues, and a biological target, typically a protein frontiersin.orgmdpi.comnih.govresearchgate.netproquest.com. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor site, providing insights into the potential target and the key interactions involved researchgate.netproquest.com. MD simulations extend this by simulating the dynamic behavior of the ligand-target complex over time, accounting for the flexibility of both molecules and the surrounding environment frontiersin.orgmdpi.comnih.govwikipedia.org.
These simulations can help to understand the stability of the ligand-target complex, identify critical residues involved in binding, and explore conformational changes that may occur upon binding frontiersin.orgmdpi.com. While specific detailed molecular docking or dynamics studies solely focused on this compound's interaction with a defined biological target were not extensively detailed in the provided snippets, these techniques are standard tools in SAR studies to gain a deeper understanding of how structural modifications influence binding affinity and efficacy frontiersin.orgmdpi.comnih.govresearchgate.netproquest.com. They are valuable for validating docking results and providing a more realistic picture of the molecular recognition process frontiersin.org.
Rational Design and Synthesis of this compound Analogues and Derivatives
Rational design and synthesis are integral parts of SAR studies, involving the deliberate modification of a compound's structure to improve its biological activity, selectivity, or other desirable properties based on the insights gained from SAR analysis and computational modeling.
Design Principles for Modifying Chemical Structure to Optimize Biological Activity
Rational design principles in SAR are guided by the understanding of how specific structural features of a molecule relate to its interaction with a biological target and the resulting activity. Based on QSAR analysis, molecular docking, and other experimental SAR data, chemists can design analogues or derivatives of this compound with targeted modifications researchgate.net. These modifications might involve:
Modifying functional groups: Altering or replacing functional groups to change physicochemical properties like polarity, hydrogen bonding capacity, or charge, which can affect binding interactions and pharmacokinetic properties.
Introducing or removing steric bulk: Adjusting the size and shape of the molecule to optimize its fit into a binding site.
Changing the linker region: Modifying the chain connecting different parts of the molecule to influence flexibility and orientation within the binding site.
Isosteric replacements: Substituting atoms or groups with others having similar size, shape, and electronic properties but potentially different metabolic profiles or interaction capabilities.
The goal is to design new compounds with improved affinity for the target, enhanced efficacy, or reduced off-target effects, based on a mechanistic understanding of the SAR researchgate.net.
Synthetic Methodologies for Novel this compound-Related Compounds
The synthesis of novel this compound analogues and derivatives requires appropriate synthetic methodologies to construct the desired chemical structures researchgate.netnih.gov. The specific synthetic route will depend on the nature of the structural modifications being made. General strategies in medicinal chemistry and organic synthesis are applied, which may involve:
Modification of the parent compound: Direct chemical reactions on the this compound molecule to introduce new functional groups or alter existing ones.
Convergent or linear synthesis: Building the analogue from smaller precursor molecules, which are then coupled together.
Combinatorial chemistry: Synthesizing libraries of related compounds to rapidly explore the SAR space.
Historical literature mentions the preparation of this compound itself through specific synthetic routes drugfuture.com. While detailed synthetic methodologies for novel this compound analogues were not extensively described in the provided information, the synthesis of derivatives of other natural products and compounds in the context of SAR studies involves various classical and modern organic synthesis techniques aimed at creating targeted structural variations researchgate.netnih.gov. The choice of methodology is critical to efficiently and selectively synthesize the desired compounds for biological evaluation.
Correlation of Specific Structural Motifs with Observed Biological Effects
Research into this compound and related compounds has explored the link between their chemical structures and various biological effects. SAR studies are fundamental in determining which parts of a molecule are crucial for its activity and how modifications can alter potency or introduce new effects. gardp.orgwikipedia.org
While detailed, specific data tables directly correlating this compound's structural motifs with a wide range of biological effects were not extensively available in the search results, some insights into its activities and how structural features might play a role can be inferred from the literature.
One area where this compound's activity has been investigated is its effect on the respiratory mechanism, observed in studies using isolated rat heads. While most tested chemical agents had little effect unless given in toxic amounts, some, like morphine, alcohol, chloralose, urethane, and cyclopropane, showed definite changes in the character and number of gasps and total duration of gasping at non-toxic doses, increasing survival time and the number of gasps. ebm-journal.org Although this compound itself is mentioned in the context of adrenergic blocking agents and their oxytoxic action, the specific details of its SAR in this context were not elaborated with detailed structural correlations in the provided snippets. hawaii.edu
More recent research has explored this compound (identified as PSM-05) in the context of mosquito repellents and synergists for insecticides. mdpi.comresearchgate.netresearchgate.net A Structure-Activity Relationship model was developed using a dataset of over 2000 molecules to predict repellent activity against Aedes aegypti mosquitoes. mdpi.comresearchgate.net this compound was identified as a molecule with structural attributes of aromatic repellent molecules and showed repellent activity comparable to DEET in in vivo tests against the sensitive Bora Bora strain of Ae. aegypti. mdpi.com This suggests that certain structural features present in this compound, characteristic of aromatic repellents, contribute to this activity. The study utilized information-rich descriptors encoding physicochemical properties, topological information, and structural features to build predictive models, indicating that a combination of these molecular characteristics dictates the repellent effect. mdpi.comresearchgate.net
Furthermore, this compound was found to be more effective than piperonyl butoxide (PBO) in increasing the toxicity of deltamethrin (B41696) against a pyrethroid-resistant strain of Ae. aegypti. mdpi.comresearchgate.netresearchgate.net This synergistic effect highlights another biological activity linked to this compound's structure, suggesting potential interactions with resistance mechanisms in mosquitoes. While the exact structural features responsible for this synergy were not explicitly detailed in the search results, this finding underscores the multifaceted biological potential associated with the this compound scaffold.
The concept of correlating structural parameters with biological activity is well-established in chemical biology. For instance, studies on beta-lactam antibiotics have correlated biological activity with geometrical parameters like the Woodward height-of-pyramid and the Cohen lactam O-atom to carboxylate C-atom distance, demonstrating that specific structural conformations are linked to activity. rsc.org Similarly, research on anthocyanidins has shown that the number and position of hydroxyl and methoxy (B1213986) groups significantly influence antioxidant and biological activities. mdpi.comresearchgate.net These examples from other compound classes illustrate the principle that subtle structural differences can lead to significant variations in biological effects, a principle that also underlies the study of this compound's activities.
Although detailed data tables specifically for this compound's SAR were not retrieved, the available information indicates that its structural characteristics contribute to both repellent activity and synergistic effects with insecticides. Further research involving targeted chemical modifications and comprehensive biological evaluations would be necessary to fully elucidate the precise correlation between specific structural motifs within the this compound molecule and its observed biological effects.
Table 1: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (N,N-diethyl-2-(2-methoxy-6-prop-2-enylphenoxy)ethanamine) | 80104 |
| Gravitole (this compound Hydrochloride) | 200143 |
| Hydrochloric Acid | 313 |
| Piperonyl butoxide (PBO) | 7975 |
| Deltamethrin | 40934 |
| DEET (N,N-Diethyl-meta-toluamide) | 3032 |
| Morphine | 5288826 |
| Alcohol (Ethanol) | 702 |
| Chloralose | 9939 |
| Urethane (Ethyl carbamate) | 8005 |
| Cyclopropane | 9234 |
| Temephos | 5289971 |
| Hydrastinine | 25855 |
| Lithium Benzoate | 62151 |
| Idazoxan | 3720 |
| Castor Oil | 8194 |
| Nemonapride | 441320 |
| Lumiflavine | 3961 |
| Aequorin | 6915161 |
| Cyclopentadiene | 8021 |
| Terodiline | 5391 |
| Butethal | 2544 |
| Cassaidine | 54722509 |
| Docusate Calcium | 6434511 |
| Aminopropylon | 15517 |
| Urena | 164760 |
| Prohexadione | 6918583 |
| Remdesivir | 123008049 |
| Boceprevir | 10324503 |
| Amiloride | 2101 |
| Nafamostat | 441713 |
| Cisplatin | 84691 |
| Silmitasertib | 53302958 |
| Miglustat | 441309 |
| Tarloxotinib | 118721056 |
| Lucerastat (NB-DGJ) | 118721056 |
| MON-DNJ (UV-4B) | 118721056 |
| NAP-DNJ | 118721056 |
| NN-DGJ | 118721056 |
| NN-DNJ | 118721056 |
| Simnotrelvir | 160197421 |
| Nirmatrelvir | 155817197 |
| Kaempferol | 5280863 |
| Rutin | 5280805 |
| Hesperidin | 10621 |
| Naringin | 442428 |
| Tangeritin | 5281678 |
| Delphinidin (Dp) | 68213 |
| Petunidin (Pt) | 128852 |
| Cyanidin (Cd) | 123035 |
| Malvidin (Mv) | 145858 |
| Pelargonidin (Pg) | 155868 |
| Peonidin (Po) | 155869 |
| alpha-Cembrenediol (alpha-CBD) | 5280454 |
| beta-Cembrenediol (beta-CBD) | 6433233 |
Chemical Structure of this compound
The investigation of SAR for this compound involves understanding how variations in its chemical structure or the structures of closely related compounds affect their biological activities. Chemical modification studies, where specific parts of the molecule are altered, are instrumental in elucidating these relationships. gardp.orgwikipedia.org
Correlation of Specific Structural Motifs with Observed Biological Effects
Research into this compound's biological activities has provided some insights into how its structural features might correlate with its effects. While comprehensive, detailed SAR studies with extensive series of modified this compound analogs were not predominantly found in the immediate search results, existing literature touches upon its activities in contexts where structural considerations are implicitly or explicitly relevant.
Furthermore, this compound demonstrated a synergistic effect with deltamethrin, enhancing its toxicity against a resistant mosquito strain. mdpi.comresearchgate.netresearchgate.net This suggests that this compound's structure allows it to interact with biological targets or processes in the mosquito that contribute to insecticide resistance, thereby restoring or enhancing the efficacy of deltamethrin. The mechanism of this synergy and the specific structural features of this compound responsible for it were not explicitly detailed in the search results. However, this observation points to a distinct structure-activity relationship related to modulating resistance mechanisms, separate from its direct repellent effect.
To fully elucidate the correlation between specific structural motifs of this compound and its biological effects, systematic chemical synthesis of analogs with targeted modifications to each part of the molecule would be required, followed by rigorous biological testing. Analyzing the changes in activity upon these modifications would provide detailed data tables and research findings necessary for a comprehensive understanding of this compound's SAR. Based on the currently available information, we can summarize the observed correlations as follows:
| Structural Feature/Motif | Observed Biological Effect(s) | Notes / Implied Correlation |
| Overall structure (substituted phenoxy with diethylaminoethoxy chain and allyl group) | Mosquito repellent activity (comparable to DEET) against Ae. aegypti. mdpi.com | Suggests that this combination of features confers repellent properties, likely through interaction with olfactory or gustatory receptors in mosquitoes. mdpi.comresearchgate.net |
| Overall structure (substituted phenoxy with diethylaminoethoxy chain and allyl group) | Synergistic effect with deltamethrin against resistant Ae. aegypti. mdpi.comresearchgate.netresearchgate.net | Implies interaction with resistance mechanisms or metabolic pathways in mosquitoes, enhancing insecticide toxicity. mdpi.comresearchgate.netresearchgate.net |
| Phenoxyethylamine core | Potential link to adrenergic or oxytoxic activity (based on historical context). hawaii.edu | Suggests interaction with adrenergic receptors or related systems, though specific SAR details for this compound are limited in the provided sources. hawaii.edu |
This table represents a preliminary correlation based on the observed biological activities and the known structural features of this compound. Detailed SAR studies would be needed to provide quantitative data and more precise correlations between specific substructures and activity levels.
Preclinical Research Models and Methodologies
High-Throughput Screening (HTS) Methodologies in Compound Discovery
High-throughput screening (HTS) is a fundamental method in modern drug discovery, enabling the rapid screening of large libraries of chemical compounds to identify those with desired biological activity. pharmasalmanac.comnih.govdrugtargetreview.com This process involves assaying a vast number of biological modulators against specific targets, such as enzymes or cell-based systems. nih.govdrugtargetreview.com HTS has transformed the early stages of drug discovery by automating and miniaturizing the screening process, allowing researchers to test thousands or even millions of compounds efficiently. pharmasalmanac.com This acceleration of hit identification significantly shortens the timeline for identifying promising molecules for further investigation. pharmasalmanac.com
HTS campaigns are often performed against isolated proteins using in vitro methods, although cellular systems are also commonly employed. drugtargetreview.com The objective is to identify "lead" compounds that can be developed into drugs. drugtargetreview.com HTS supports streamlined hit-to-lead transitions by providing high-quality data that informs medicinal chemistry efforts, allowing for rapid optimization of potency and selectivity. pharmasalmanac.com It also generates robust datasets that aid in better decision-making and help identify potential liabilities early in the process. pharmasalmanac.com Compound libraries used in HTS can range from thousands of compounds in academic settings to millions in the pharmaceutical industry, including chemically diverse compounds, target-class focused sets, natural products, and compounds for drug repurposing. nih.govfraunhofer.de
High-Throughput Screening (HTS) Methodologies in Compound Discovery
Cell-Based Assays for Efficacy and Specificity Assessment
Cell-based assays play a vital role throughout the drug development process, from early discovery to preclinical phases. immunologixlabs.com These assays use living cells as diagnostic tools and provide a more biologically relevant system compared to non-cell-based biochemical assays. immunologixlabs.comfraunhofer.de They are essential for characterizing the activity and potential effects of a drug candidate at the cellular level before moving to in vivo models. bioagilytix.com
Cell-based assays can assess a variety of functional and biochemical effects, including cell viability, proliferation, cytotoxicity, apoptosis, signal transduction, enzyme activity, and receptor binding. immunologixlabs.com They provide invaluable information about a therapeutic's mechanism of action, efficacy, and off-target effects within a cellular environment. immunologixlabs.com Specialized cell-based assays are also used to identify organ-specific toxicities. mdpi.com For instance, models for assessing liver hepatotoxicity utilize various cell sources, including primary hepatocytes and co-cultures. mdpi.com
Compared to in vivo counterparts, cell-based assays offer advantages in scalability, cost-effectiveness, and reproducibility. mdpi.com They can be performed in high-throughput formats, allowing for the evaluation of thousands of compounds. mdpi.com Appropriately designed cell-based assays can recreate key components of the physiological setting in vitro, providing information on effective dose ranges and potential toxicity. bioagilytix.com Insights from these assays facilitate drug discovery and can help reduce the need for subsequent secondary screening and animal testing. mdpi.comfraunhofer.de
Applications and Translational Research Preclinical Focus
Research in Vector Control and Parasitology
Research has investigated Gravitol's potential in managing arthropod vectors, which are responsible for transmitting numerous diseases. This area of study is vital for developing new strategies to combat vector-borne illnesses, especially in light of growing insecticide resistance apmen.orgnih.govscielo.brresearchgate.net.
Studies have explored this compound's efficacy as a repellent against arthropod vectors, such as mosquitoes. One study indicated that this compound exhibited repellent activity against the Bora Bora strain of Ae. aegypti mosquitoes that was comparable to that of DEET in in vivo testing mdpi.com. This finding suggests a potential for this compound or its derivatives to be used in repellent formulations.
The potential for this compound to enhance the effectiveness of existing biocides has also been an area of investigation. Research suggests that this compound can act as a good synergist for increasing the efficacy of deltamethrin (B41696) against pyrethroid-resistant Ae. aegypti mosquitoes mdpi.com. Synergism between compounds in biocidal products is a known phenomenon that can enhance toxicity or efficacy europa.eufrontiersin.orgmdpi.comnih.gov.
While research into this compound's selective activity against target organisms is ongoing, the evaluation of its potential toxicity against non-target insects is considered important. For instance, studies have estimated the oral and contact toxicity of this compound to honeybees, with results indicating a lack of toxicity through both routes of exposure based on in silico models mdpi.com. Evaluating selective activity is crucial for minimizing adverse ecological impacts of vector control agents nih.govufpb.br.
Investigation of Synergistic Effects with Established Biocides
Exploration of Potential Biological Activities in Other Systems (e.g., historical contexts of adrenergic system modulation and uterine activity)
Historically, compounds structurally related to or categorized alongside this compound may have been explored for their effects on other biological systems, such as the adrenergic system and uterine activity. The adrenergic system, involving receptors targeted by catecholamines like norepinephrine (B1679862) and epinephrine, plays a crucial role in the sympathetic nervous system ispyphysiology.comwikipedia.orgbritannica.comnih.govnih.gov. Research into uterine activity has been relevant in contexts such as monitoring contractions during pregnancy aetna.comnih.govnih.govresearchgate.net. While direct detailed research on this compound's historical impact on these specific systems was not extensively found in the immediate search results, the mention of "Uterol" as a synonym for this compound points to a historical context potentially related to uterine effects nih.gov. Early pharmacological investigations often explored a wide range of biological activities for newly synthesized compounds. One historical abstract mentions ejaculation induced by a uterine drug (this compound), suggesting an investigation into its effects on reproductive physiology archive.org.
Role in Chemical Biology Tool Development and Probe Generation
The potential role of this compound in chemical biology tool development and probe generation stems from the broader field of chemical biology, which utilizes chemical principles to study and manipulate biological systems eu-openscreen.euwikipedia.orgebi.ac.uk. Chemical biology tools and probes are essential for investigating biological processes, identifying molecular targets, and developing new therapeutic strategies nih.gov. While specific examples of this compound being used directly as a chemical biology tool or probe were not prominently found, its unique structure and observed biological activities, such as repellent and synergistic effects, could theoretically make it a candidate for modification or use in developing such tools to study relevant biological pathways or targets in vector organisms or other systems core.ac.ukslideshare.netresearchgate.net. The process of converting a bioactive hit compound into a chemical biology tool or probe is a common practice in the field eu-openscreen.eu.
Emerging Research Paradigms and Future Directions
Advanced Computational and Data Science Approaches in Gravitol Research
Computational and data science methods are becoming indispensable tools in modern chemical research, offering unprecedented capabilities for analyzing complex datasets, predicting molecular behavior, and guiding experimental design.
Integration of Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming various stages of research, including the discovery and optimization of chemical compounds. These technologies leverage algorithms to learn from vast amounts of data, enabling the identification of patterns and the prediction of properties that are difficult to discern through traditional methods researchonresearch.orgdrugdiscoverynews.comgatech.eduresearchgate.netapple.com. In the context of compound research, AI and ML models can be trained on existing datasets of chemical structures and their associated biological activities or physical properties nuvisan.comnih.gov. This allows researchers to build predictive models that can screen large virtual libraries of compounds to identify potential candidates with desired characteristics, or to optimize the structure of existing compounds to enhance their efficacy or modify their properties researchgate.netsilicos-it.be.
For a compound like this compound, AI and ML could potentially be applied in several ways. Although specific studies were not found, these methods could be used to analyze the relationship between the structural features of this compound and its known adrenergic activity, potentially identifying key substructures or molecular descriptors responsible for its effects. Furthermore, generative AI models could be employed to design novel analogues of this compound with potentially improved or altered activity profiles nih.gov. Machine learning models could also be trained to predict various properties of this compound and related compounds, such as their interaction with biological targets or their behavior in different chemical environments.
Big Data Analysis in Bioactivity Profiling
The proliferation of high-throughput screening techniques and public databases has led to the accumulation of immense volumes of data on the bioactivity of chemical compounds nih.govmdpi.comwikipedia.org. Analyzing this "big data" is crucial for understanding the complex interactions between compounds and biological systems, identifying potential off-target effects, and repurposing existing compounds for new applications nih.gov. Databases like PubChem, which contains millions of compound structures and bioactivity test results, serve as valuable resources for such analyses wikipedia.org.
Big data analysis could play a role in future research on this compound by providing a broader context for its known bioactivity. By analyzing large datasets of compounds with similar structural features or known to interact with adrenergic receptors, researchers could potentially gain deeper insights into this compound's mechanism of action, identify other pathways it might influence, or discover previously unrecognized activities. This involves sophisticated data mining and statistical techniques to uncover meaningful correlations within complex datasets researchgate.netnuvisan.com.
Interdisciplinary Collaborations and Network Development
Addressing the complexities of modern chemical and biological research necessitates collaboration across traditional disciplinary boundaries nih.govumbc.eduumn.edu. Interdisciplinary teams, comprising chemists, biologists, pharmacologists, data scientists, engineers, and clinicians, bring together diverse expertise and perspectives, fostering innovation and enabling a more holistic approach to research schmidtsciencefellows.orgdiva-portal.org.
Research involving a compound like this compound, particularly when employing advanced computational or experimental techniques, would greatly benefit from such collaborations. For instance, developing accurate computational models requires input from chemists (on structure and properties), biologists (on target interactions), and data scientists (on algorithm development and data analysis). Similarly, utilizing advanced in vitro systems to study this compound's effects necessitates collaboration between chemists (synthesizing and characterizing the compound), biologists (designing and conducting experiments), and engineers (developing and maintaining the experimental platforms). Building strong research networks facilitates the sharing of knowledge, resources, and methodologies, accelerating progress in understanding compounds and their potential applications.
Novel Experimental Systems and Methodological Innovations
Alongside computational advancements, the development of novel experimental systems and methodologies is pushing the boundaries of chemical and biological research. These innovations provide more physiologically relevant models and refined techniques for studying compound behavior and effects.
Development of Advanced in vitro Systems for Complex Biological Processes
Advanced in vitro systems, such as organoids and organ-on-a-chip platforms, are increasingly being used to model complex biological processes and tissue-level responses in a more physiologically relevant manner than traditional two-dimensional cell cultures mdpi.comresearchgate.netnih.govnih.gov. These systems can mimic the structure and function of human organs, allowing researchers to study compound effects in a more predictive and integrated context researchgate.netnih.gov.
While specific studies on this compound using these systems were not found, advanced in vitro models could be valuable for investigating its activity and potential interactions within specific tissues or organ systems. For example, an organ-on-a-chip model mimicking the cardiovascular system could potentially be used to study this compound's adrenergic effects in a dynamic and controlled environment, providing insights that might not be obtainable from simpler in vitro or even in vivo models mdpi.comnih.gov.
Application of Analogue Models in Theoretical Research
Analogue models involve using a well-understood system to simulate or gain insights into another, more complex or less accessible system arxiv.orgarxiv.org. In theoretical chemistry and computational research, this can involve creating simplified representations or simulations that capture key aspects of a molecule's behavior or its interaction with its environment chemrxiv.orgstanford.edu.
For a compound like this compound, theoretical research might employ analogue models or computational simulations to study its conformational dynamics, its binding interactions with target receptors, or its behavior in different solvent environments. Although the provided search results mention analogue models in the context of gravity and theoretical chemistry more broadly arxiv.orgarxiv.orgchemrxiv.orgstanford.edu, the principles of using computational or theoretical analogues to understand complex molecular phenomena are applicable. These models can help researchers explore hypotheses and guide more detailed investigations, contributing to a deeper theoretical understanding of the compound's properties and activity.
Identification of Unexplored Biological Functions and Interactions of this compound-related Compounds
Recent research has shed light on the biological activity of this compound (CID 80104), particularly in the context of its effects on insects. Studies have investigated its potential as a mosquito repellent. In vivo evaluations have demonstrated that this compound exhibits a repellent activity against Aedes aegypti mosquitoes that is comparable to that of DEET, a widely used repellent mdpi.com. This finding suggests a direct biological function related to interfering with mosquito host-seeking behavior.
Beyond its direct repellent effect, this compound has also been explored for its capacity to interact with and enhance the activity of insecticides. Research indicates that this compound was more effective than piperonyl butoxide (PBO) in increasing the toxicity of deltamethrin (B41696) against a strain of Ae. aegypti known to be resistant to pyrethroids mdpi.com. This synergistic potential suggests that this compound may interact with biological pathways or mechanisms within the mosquito that contribute to insecticide resistance, thereby restoring or enhancing the efficacy of existing insecticides researchgate.net, mdpi.com.
While these findings highlight repellent and synergistic interactions in insects, the broader spectrum of unexplored biological functions and interactions of this compound and structurally related compounds remains an active area of research. The general investigation into the biological activity and therapeutic potential of substances like this compound is ongoing ontosight.ai. Further studies are needed to fully delineate its mechanisms of action and identify other potential biological targets or pathways it may influence.
Detailed research findings on the repellent activity of this compound against Aedes aegypti are summarized in the table below, comparing its performance to DEET.
| Compound | Strain | SAI (Standard Aversion Index) | SAIw (Weighted Standard Aversion Index) |
| This compound | Bora Bora | Equivalent to DEET | Equivalent to DEET |
| DEET | Bora Bora | - | - |
| Deltamethrin + PBO | Vauclin (Resistant) | - | Less effective than Deltamethrin + this compound mdpi.com |
| Deltamethrin + this compound | Vauclin (Resistant) | - | More effective than Deltamethrin + PBO mdpi.com |
Note: Specific numerical SAI and SAIw values for this compound equivalent to DEET were reported in the source but are represented here qualitatively as "Equivalent to DEET" based on the confidence intervals provided in the study mdpi.com.
Future Trajectories in Academic Discovery and Preclinical Development
The identification of this compound's activity as a mosquito repellent and insecticide synergist opens several avenues for future academic discovery and preclinical development. A key trajectory involves further mechanistic studies to understand precisely how this compound exerts its repellent effect and, more importantly, the biological basis for its synergistic interaction with insecticides in resistant mosquito strains researchgate.net. This could involve investigating its impact on metabolic enzymes, target site sensitivity, or other resistance mechanisms.
Another significant direction lies in exploring the potential for developing this compound, or optimized analogs, as novel active ingredients in insect repellent formulations or as synergists to combat insecticide resistance researchgate.net, mdpi.com. Preclinical development in this area would involve detailed studies to optimize efficacy, understand the duration of action, and evaluate potential environmental impacts.
Beyond insect control, the general statement that this compound's biological activity and therapeutic potential are under research ontosight.ai suggests broader academic interest. Future discovery efforts could involve high-throughput screening or targeted investigations to identify other biological functions or interactions, potentially in different biological systems. However, specific preclinical development pathways for applications outside of insect control are not detailed in the currently available information.
Preclinical development, in general, involves a series of steps aimed at bridging laboratory discoveries to potential clinical applications, including lead candidate identification, formulation development, and initial safety assessments in relevant models nih.gov, vivotecnia.com, veedacr.com, mdpi.com. For this compound, future preclinical development would likely focus on refining its application as a repellent or synergist, potentially exploring different formulations or delivery methods, and conducting comprehensive studies to support further development.
Q & A
Basic: What methodologies are recommended for determining Gravitol's pharmacokinetics in preclinical studies?
Answer:
To assess this compound's pharmacokinetics (PK), combine high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) for precise quantification of plasma/tissue concentrations. Key steps include:
- Study Design: Use staggered dosing in animal models (e.g., rodents) to capture absorption, distribution, metabolism, and excretion (ADME) profiles .
- Sampling: Collect blood/tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration).
- Data Analysis: Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate AUC, Cmax, and half-life .
Best Practice: Validate assays per FDA/EMA guidelines for sensitivity and specificity.
Basic: How should researchers structure a literature review on this compound’s mechanism of action?
Answer:
Adopt a systematic review framework (PRISMA guidelines) to minimize bias :
- Search Strategy: Use Boolean operators in databases (PubMed, Scopus) with terms like "this compound AND (mechanism OR pathway)."
- Inclusion Criteria: Prioritize peer-reviewed studies with in vitro/in vivo validation. Exclude non-English or non-reproducible data .
- Synthesis: Map findings to pathways (e.g., oxidative stress modulation) and highlight gaps (e.g., lack of human trials) .
Tool: Use Covidence or Rayyan for screening and data extraction.
Advanced: How can researchers resolve contradictions between in vitro and in vivo data on this compound’s efficacy?
Answer:
Address discrepancies through:
- Dose-Response Analysis: Compare in vitro IC50 values with in vivo effective doses, adjusting for bioavailability differences .
- Model Optimization: Use 3D cell cultures or organoids to bridge the gap between cell lines and whole organisms .
- Meta-Analysis: Pool data from multiple studies to identify confounding variables (e.g., solvent effects in in vitro assays) .
Case Study: Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) to isolate variables .
Advanced: What frameworks are suitable for integrating multi-omics data in this compound toxicity studies?
Answer:
Adopt a multi-omics integration pipeline :
- Experimental Design: Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to map this compound’s impact on gene expression and metabolite flux .
- Data Integration: Use tools like MOFA+ or XCMS Online to identify cross-omic correlations (e.g., upregulated genes linked to detoxification pathways) .
- Validation: Confirm findings with targeted assays (e.g., qPCR for gene expression, enzymatic activity tests) .
Challenge: Address batch effects and normalization biases using ComBat or SVA .
Basic: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Answer:
- Linear Regression: Model dose-response relationships (log-transformed doses vs. effect size) .
- ANOVA with Post Hoc Tests: Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences) .
- EC50 Calculation: Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism .
Note: Pre-specify statistical power (≥80%) and adjust for multiple comparisons (Bonferroni correction) .
Advanced: How to design a robust in vivo study to evaluate this compound’s neuroprotective effects?
Answer:
- Animal Model: Use transgenic rodents (e.g., Alzheimer’s disease models) with age-matched controls .
- Endpoints: Combine behavioral tests (Morris water maze) with biomarkers (Aβ40/42 levels, GFAP for gliosis) .
- Blinding: Implement double-blinding for treatment administration and data analysis to reduce bias .
- Power Analysis: Calculate sample size (n=10–12/group) using G*Power based on effect sizes from pilot studies .
Basic: How to ensure reproducibility in this compound synthesis protocols?
Answer:
- Documentation: Provide step-by-step synthesis details (e.g., reaction temperature, solvent purity) in supplementary materials .
- Characterization: Include NMR, HPLC, and mass spectrometry data for purity and structural confirmation .
- Sharing: Deposit protocols in repositories like protocols.io with digital object identifiers (DOIs) .
Advanced: What strategies mitigate batch-to-batch variability in this compound preclinical studies?
Answer:
- Quality Control (QC): Implement LC-MS batch testing to ensure chemical consistency .
- Randomization: Assign animals to treatment groups using stratified randomization based on weight/age .
- Reference Standards: Use a centrally validated this compound batch as an internal control across labs .
Basic: How to formulate a research question on this compound’s anti-inflammatory properties?
Answer:
Apply the PICOT framework :
- Population: In vitro macrophages (e.g., RAW 264.7 cells) .
- Intervention: this compound treatment (dose range: 1–100 μM).
- Comparison: Dexamethasone or vehicle control.
- Outcome: TNF-α/IL-6 suppression (measured via ELISA).
- Time: 24-hour incubation .
Refinement: Ensure the question is specific (e.g., "Does this compound inhibit LPS-induced inflammation via NF-κB?") .
Advanced: How to conduct a scoping review on this compound’s therapeutic applications?
Answer:
Follow Arksey & O’Malley’s framework :
Identify Research Question: "What are the documented therapeutic targets of this compound across diseases?"
Search Sources: PubMed, Embase, preprint servers (e.g., bioRxiv).
Screen: Two independent reviewers apply inclusion/exclusion criteria.
Chart Data: Extract study type, model, outcomes into a standardized table.
Consult Stakeholders: Interview pharmacologists to validate gaps.
Output: Thematic map of this compound’s mechanisms (e.g., antioxidant, antiproliferative).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
